molecular formula C18H13NO2 B2975735 4-[2-(Quinolin-2-yl)ethenyl]benzoic acid CAS No. 1000277-67-7

4-[2-(Quinolin-2-yl)ethenyl]benzoic acid

Cat. No. B2975735
CAS RN: 1000277-67-7
M. Wt: 275.307
InChI Key: BYCHJWRZXPXCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(Quinolin-2-yl)ethenyl]benzoic acid” is a chemical compound with a molecular weight of 275.3 and a molecular formula of C18H13NO2 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “4-[2-(Quinolin-2-yl)ethenyl]benzoic acid” is represented by the SMILES string O=C(O)C(C=C1)=CC=C1C2=NC3=CC=CC=C3C=C2 . This compound contains a total of 36 bonds, including 23 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, and 17 aromatic bonds .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

As this compound is provided for research use only , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

4-[(E)-2-quinolin-2-ylethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)15-8-5-13(6-9-15)7-11-16-12-10-14-3-1-2-4-17(14)19-16/h1-12H,(H,20,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHJWRZXPXCKH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Quinolin-2-yl)ethenyl]benzoic acid

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